molecular formula C13H19N B13317594 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine

Cat. No.: B13317594
M. Wt: 189.30 g/mol
InChI Key: FVAQCMLYQCRCKF-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19N It is a pyrrolidine derivative, characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the 3,5-dimethylphenylmethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-5-11(2)7-13(6-10)8-12-3-4-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3

InChI Key

FVAQCMLYQCRCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2CCNC2)C

Origin of Product

United States

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